NECA

Overview

Description

5’-N-Ethylcarboxamidoadenosine is a non-selective adenosine receptor agonist. It is known for its ability to bind to adenosine receptors and mimic the effects of adenosine, a naturally occurring nucleoside in the body. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology .

Mechanism of Action

Target of Action

NECA, also known as 5’-N-Ethylcarboxamidoadenosine or 5’-Ethylcarboxamido Adenosine, primarily targets the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

This compound acts as a nonselective adenosine receptor agonist . This means it binds to and activates all subtypes of adenosine receptors, triggering a response that mimics the action of the body’s natural adenosine.

Biochemical Pathways

Upon activation by this compound, the adenosine receptors can influence several biochemical pathways. For instance, this compound has been shown to reduce diabetes-induced oxidative stress . It also inhibits the gene expression of interleukin-18 (IL-18), tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule 1 (CD54) . Furthermore, this compound can block the activation of the JNK-MAPK pathway , which is involved in cellular responses to a variety of stimuli, such as pro-inflammatory cytokines and physical stress.

Result of Action

The activation of adenosine receptors by this compound leads to a variety of molecular and cellular effects. For example, it can decrease the number of cocaine infusions obtained per session in a dose-dependent manner . It also reduces malondialdehyde (MDA) levels in diabetic rats , indicating a reduction in oxidative stress. Moreover, this compound’s inhibition of certain gene expressions and blocking of the JNK-MAPK pathway can potentially modulate inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the physiological state of the individual, such as whether they have diabetes . The specific environmental factors that influence this compound’s action would require further investigation.

Biochemical Analysis

Biochemical Properties

5’-Ethylcarboxamido Adenosine interacts with various enzymes and proteins, particularly adenosine receptors. It has been found to have nearly equal affinity for both A1 and A2 adenosine receptors . The interaction of 5’-Ethylcarboxamido Adenosine with these receptors triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

5’-Ethylcarboxamido Adenosine has been shown to have significant effects on various types of cells and cellular processes. For instance, it stimulates vasodilation in the pulmonary circulation, which is a crucial process in the regulation of blood flow and oxygen supply . Additionally, it has been found to attenuate myocardial ischemia/reperfusion injury in type 2 diabetic rats through A2AR/PKCα/miR-15a signaling .

Molecular Mechanism

The molecular mechanism of action of 5’-Ethylcarboxamido Adenosine involves its binding to adenosine receptors, particularly A1 and A2 receptors . This binding triggers a cascade of events that lead to the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Ethylcarboxamido Adenosine have been observed to change over time. For instance, it has been found to induce coronary flow-independent increases in contractility

Metabolic Pathways

5’-Ethylcarboxamido Adenosine is involved in various metabolic pathways, particularly those involving adenosine receptors

Subcellular Localization

Interestingly, 5’-Ethylcarboxamido Adenosine has been found to localize in the endoplasmic reticulum, where it interacts with glucose regulated protein 94 (Grp94), an isoform responsible for the maturation of proteins involved in cell adhesion and the immune response . This unique subcellular localization may play a crucial role in the function and activity of 5’-Ethylcarboxamido Adenosine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-N-Ethylcarboxamidoadenosine typically involves the reaction of adenosine with ethyl isocyanate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5’-N-Ethylcarboxamidoadenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5’-N-Ethylcarboxamidoadenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving the ethylcarboxamido group are possible, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

5’-N-Ethylcarboxamidoadenosine has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study adenosine receptor function and signaling pathways.

Biology: Researchers use this compound to investigate the role of adenosine receptors in various biological processes, such as inflammation and immune response.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders, cardiovascular diseases, and diabetes. .

Industry: This compound is used in the development of new drugs and therapeutic agents targeting adenosine receptors

Comparison with Similar Compounds

Adenosine: The naturally occurring nucleoside that 5’-N-Ethylcarboxamidoadenosine mimics.

2-Chloroadenosine: Another adenosine receptor agonist with similar properties.

N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.

Uniqueness: 5’-N-Ethylcarboxamidoadenosine is unique due to its non-selective nature, allowing it to activate multiple adenosine receptor subtypes. This broad activity profile makes it a valuable tool for studying the overall effects of adenosine receptor activation and for developing therapeutic agents that target these receptors .

Biological Activity

N-Ethylcarboxamidoadenosine (NECA) is a potent and selective adenosine receptor agonist with significant biological activities, particularly in the context of inflammation and immune response modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

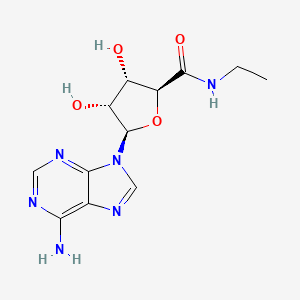

- Chemical Name: 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide

- Alternative Names: 5'-N-Ethylcarboxamidoadenosine

- Purity: ≥98%

- Adenosine Receptor Affinities:

- A3: Ki = 6.2 nM

- A1: Ki = 14 nM

- A2A: Ki = 20 nM

- A2B: EC50 = 2.4 μM

This compound exhibits high affinity for adenosine receptors, which are involved in various physiological processes, including inflammation, neurotransmission, and cell proliferation .

1. Modulation of Dendritic Cells (DCs)

Recent studies have demonstrated that this compound can significantly alter the function of dendritic cells, which are crucial for initiating immune responses. In a study focused on diabetic retinopathy (DR), this compound was found to:

- Inhibit the expression of surface markers (CD40, CD80, CD86, HLA-DR) on DCs.

- Increase the secretion of anti-inflammatory cytokines while decreasing pro-inflammatory cytokines.

- Affect the Toll-like receptor (TLR) signaling pathway by reducing mRNA transcription and protein expression in the TLR-4-MyD88-NF-kB pathway .

2. Influence on T Cell Differentiation

this compound-treated DCs were co-cultured with CD4+ T cells, leading to:

- Altered differentiation towards regulatory T cells (Tregs) and Th17 cells.

- Changes in cytokine secretion profiles, indicating a shift towards an anti-inflammatory response .

Case Study: Diabetic Retinopathy

In a controlled study involving streptozocin-induced diabetic mice:

- This compound treatment resulted in a marked reduction in the severity of DR.

- The study utilized enzyme-linked immunosorbent assay (ELISA) and flow cytometry (FCM) to assess changes in immune cell profiles and cytokine levels .

Structure–Activity Relationship Studies

Research into this compound analogs revealed:

- Compounds derived from this compound exhibited greater selectivity for A1 receptors compared to other adenosine receptor subtypes.

- These findings suggest potential for developing targeted therapies that leverage this compound's receptor selectivity to minimize side effects while maximizing therapeutic efficacy .

Biological Activity Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of DC activation | Decreased expression of CD40, CD80, CD86 | Modulation of TLR signaling pathway |

| Anti-inflammatory effects | Increased anti-inflammatory cytokines | Altered T cell differentiation |

| Reduction in platelet aggregation | Inhibition via A2A receptor activation | Central nervous system activity |

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADDQZYHOWSFJD-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017234 | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35920-39-9, 78647-50-4 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-N-ethylcarboxamidoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-(N-Ethylcarboxamido)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.